![molecular formula C16H11F4N3O2 B2474201 Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685109-47-1](/img/structure/B2474201.png)
Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . It contains a trifluoromethyl group (-CF3), which is a functional group that has significant electronegativity . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, have been synthesized via sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of the starting material with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized using various methods, including condensation reactions and cyclizations. For example, Liu et al. (2016) described a synthesis method involving condensation of dimethylamine with related pyrazolo[1,5-a]pyrimidine carboxylic acid, which was itself prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate (Liu et al., 2016).
Crystal Structure : The crystal structure of related compounds has been determined, providing insight into the molecular conformation and interactions. This includes work by Ju Liu and colleagues on a closely related compound (Ju Liu et al., 2016).
Biological Activities
Cancer Research : Some derivatives of this compound have shown inhibitory effects on the proliferation of cancer cell lines. For instance, the study by Ju Liu et al. (2016) found effective inhibition on certain cancer cell lines (Ju Liu et al., 2016).
Antituberculosis Activity : The compound and its derivatives have been evaluated for potential antituberculosis activities, as highlighted in the work by L. Ju and colleagues (2015), where they synthesized a structurally similar compound with moderate antituberculosis activity (L. Ju et al., 2015).
Potential as Fluorescent Molecule : Wu et al. (2006) found that a trifluoromethylated derivative of pyrazolo[1,5-a]pyrimidine exhibited novel fluorescent properties, suggesting potential applications in fluorescence-based assays or imaging (Wu et al., 2006).
Other Applications
Synthesis of New Chemical Classes : There have been efforts to synthesize new chemical classes based on this compound, such as the work on pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which might be exploited for agricultural or medicinal purposes (Wu et al., 2006).
Potential in Drug Development : The compound's derivatives have been investigated for their potential in drug development, especially in the context of antimicrobial, anticancer, and antituberculosis activities, as indicated by the studies mentioned above.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to have varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms depending on the specific biological activity .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2/c1-2-25-15(24)12-7-21-14-11(9-3-5-10(17)6-4-9)8-22-23(14)13(12)16(18,19)20/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDFAXWGKDIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2474118.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)
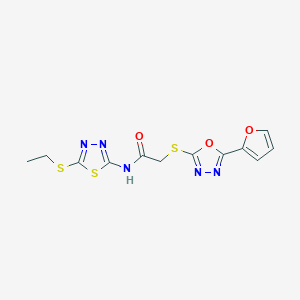
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)
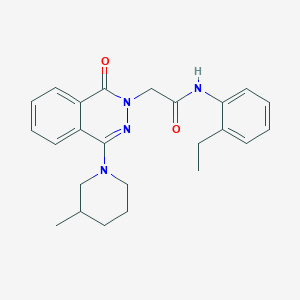
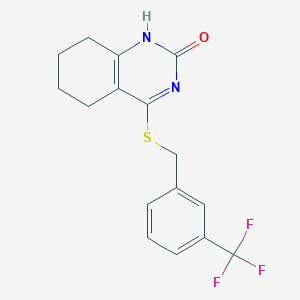
![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)
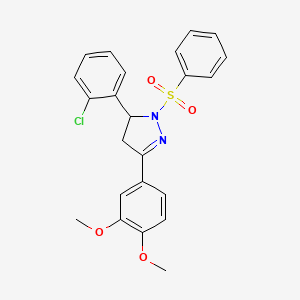
![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)
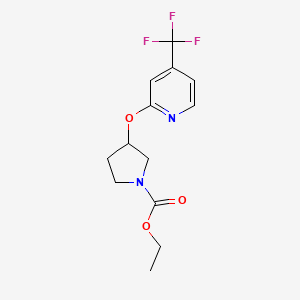
![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)
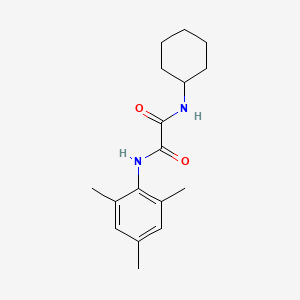
![N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2474139.png)